molecular formula C16H16BrNO3S B2358671 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide CAS No. 880335-98-8

3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide

Cat. No.: B2358671
CAS No.: 880335-98-8
M. Wt: 382.27
InChI Key: PRZHJAIDVVFGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The compound is synthesized by the amidation reaction . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using DFT. This includes the calculation of the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .

Scientific Research Applications

Analgesic Potential

  • A study by Ann et al. (2016) explored derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, finding that certain derivatives, including those with N-benzyl phenylsulfonamide groups, exhibited potent TRPV1 antagonistic properties and significant analgesic activity in pain models. This suggests potential analgesic applications for similar compounds like 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide (Ann et al., 2016).

Anticonvulsant Properties

  • Idris et al. (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to this compound. They found these compounds to be effective in seizure test models, indicating potential anticonvulsant properties (Idris et al., 2011).

Photochemical Applications

  • Fu et al. (1998) studied the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, which shares structural similarities with this compound. This research could imply potential photochemical applications for similar compounds (Fu et al., 1998).

Synthetic Utility in Organic Chemistry

  • Studies by Furukawa et al. (1987) and Pandolfi et al. (2019) indicate that compounds similar to this compound can be used in organic synthesis, particularly in generating reactive intermediates like benzyne or for selective deprotonation leading to various products (Furukawa et al., 1987); (Pandolfi et al., 2019).

Applications in Material Science

  • The work of El‐Wahab et al. (2015) on incorporating bromophenyl derivatives in surface coatings and inks for antimicrobial effects suggests a potential avenue for applying this compound in material science (El‐Wahab et al., 2015).

Quantum Chemical Studies

  • Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a structurally related compound, for anti-prostatic carcinoma, indicating that similar studies could be valuable for understanding the physical and chemical properties of this compound (Otuokere & Amaku, 2015).

Safety and Hazards

The safety data sheet for similar compounds like Phenylboronic acid indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Proper safety measures should be taken while handling such compounds.

Properties

IUPAC Name

3-benzylsulfonyl-N-(3-bromophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c17-14-7-4-8-15(11-14)18-16(19)9-10-22(20,21)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHJAIDVVFGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.